3,4-dimethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
3,4-Dimethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including methoxy, pyrazolyl, and sulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolyl and pyridinyl components. One common approach is the reaction of 1-methyl-1H-pyrazole with 3-bromopyridine to form the pyridinyl-pyrazolyl intermediate. This intermediate is then reacted with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: The pyrazolyl ring can be reduced to form a pyrazoline derivative.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 3,4-dihydroxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide.
Reduction: 3,4-dimethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide pyrazoline.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
4,5-Dimethoxy-N-{3-methyl-1-[1-(3-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1H-pyrazol-5-yl}-2-nitrobenzamide
2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives
Uniqueness: 3,4-Dimethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for research and development.
Properties
IUPAC Name |
3,4-dimethoxy-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-22-16(8-9-20-22)15-6-4-13(11-19-15)12-21-27(23,24)14-5-7-17(25-2)18(10-14)26-3/h4-11,21H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICBGHKNUFMDJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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